N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(thiophen-2-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S2/c20-15(17-11-14-3-1-9-24-14)16(21)18-12-4-6-13(7-5-12)19-8-2-10-25(19,22)23/h1,3-7,9H,2,8,10-11H2,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFFCBBNLOVADJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common approach is the condensation of 4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzaldehyde with thiophene-2-carboxylic acid, followed by amidation with ethanediamine. The reaction conditions often include the use of catalysts such as triethylamine and solvents like dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The process may also include purification steps such as recrystallization or chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
N’-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazolidine ring can be reduced to form thiazolidines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidines, and substituted aromatic derivatives .
Scientific Research Applications
N’-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(thiophen-2-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N’-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Structural Features
The target compound’s ethanediamide backbone and heterocyclic substituents are critical to its physicochemical and biological properties. Below is a comparative analysis of its structural analogs:
Table 1: Structural Comparison of Ethanediamide Derivatives
Key Observations :
- Thiophene vs. Other Heterocycles : The thiophen-2-yl group in the target compound and may enhance π-π stacking interactions compared to fluorophenyl or methoxyphenyl groups in .
- Thiazolidine-dione vs.
Key Observations :
- Coupling Reagents : The use of EDC/HCl in contrasts with TEA/DCM in , suggesting reagent-dependent efficiency for amide bond formation.
- Tautomerism : Thione-thiol tautomerism in triazole derivatives (e.g., ) highlights stability challenges absent in the target compound’s rigid thiazolidine-dione system.
Key Observations :
- Sulfone Groups: The 1,1-dioxo-thiazolidine moiety may improve solubility and oxidative stability compared to non-sulfonated thiazolidines .
Spectroscopic and Crystallographic Data
- IR Spectroscopy : Thione (C=S) stretches at 1243–1258 cm⁻¹ in hydrazinecarbothioamides contrast with sulfone (S=O) stretches (~1300–1350 cm⁻¹) expected in the target compound.
- NMR : Methylenic protons in ethanediamides (e.g., –CH₂– groups) typically resonate at δ 3.5–4.5 ppm .
- Crystallography : SHELX software is widely used for resolving structures of similar heterocycles, as seen in .
Biological Activity
N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound characterized by its thiazolidine and thiophene moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, anticancer, and antioxidant properties.
Chemical Structure
The molecular structure of the compound consists of:
- Thiazolidine ring : Contributes to biological interactions.
- Thiophene ring : Enhances the lipophilicity and biological activity.
- Ethylene diamide backbone : Provides structural stability.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets such as enzymes and receptors. The thiazolidine and thiophene rings can bind to active sites, potentially inhibiting enzyme activity or modulating receptor functions. This interaction may lead to significant alterations in cellular pathways, resulting in various observed biological effects .
Antibacterial Activity
Research indicates that compounds with thiazolidine structures exhibit notable antibacterial properties. For instance:
- In vitro studies have shown that derivatives of thiazolidinones can effectively inhibit the growth of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The inhibition rates for certain derivatives have reached up to 91.66% against S. aureus .
| Compound | Inhibition (%) | Bacteria |
|---|---|---|
| 2-(Chlorophenyl-imino)thiazolidin-4-one | 88.46% | E. coli |
| 2-(Chlorophenyl-imino)thiazolidin-4-one | 91.66% | S. aureus |
Anticancer Activity
The compound's anticancer potential has been explored through various studies:
- Cell Line Studies : Derivatives have shown significant inhibition against several cancer cell lines, including leukemia (MOLT-4) and CNS cancer cells (SF-295), with inhibition values reaching 84.19% and 72.11%, respectively .
| Cell Line | Compound | Inhibition (%) |
|---|---|---|
| MOLT-4 | 4g | 84.19 |
| SF-295 | 4p | 72.11 |
Antioxidant Activity
Thiazolidine derivatives also demonstrate antioxidant properties, which can protect cells from oxidative stress. The antioxidant capacity is often evaluated using assays such as the ABTS assay, where certain compounds exhibit high percent inhibition values .
Case Studies
- Study on Thiazolidinone Derivatives : A comprehensive study evaluated a series of thiazolidinone compounds for their biological activities, revealing that modifications on the phenyl group significantly enhanced antibacterial activity .
- Anticancer Screening : A National Cancer Institute primary screen assessed various thiazolidinone derivatives against multiple cancer cell lines, identifying promising candidates for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
